2-(Oxolan-3-yloxy)ethan-1-amine
CAS No.: 1274539-59-1
Cat. No.: VC8226943
Molecular Formula: C6H13NO2
Molecular Weight: 131.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1274539-59-1 |
|---|---|
| Molecular Formula | C6H13NO2 |
| Molecular Weight | 131.17 |
| IUPAC Name | 2-(oxolan-3-yloxy)ethanamine |
| Standard InChI | InChI=1S/C6H13NO2/c7-2-4-9-6-1-3-8-5-6/h6H,1-5,7H2 |
| Standard InChI Key | PWLQKTXKFDFROF-UHFFFAOYSA-N |
| SMILES | C1COCC1OCCN |
| Canonical SMILES | C1COCC1OCCN |
Introduction
Nomenclature and Structural Clarification
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2-[(Oxolan-3-yl)methoxy]ethan-1-amine (CAS 883536-74-1): A primary amine with a methoxy bridge between the oxolane ring and the ethylamine group .
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2-(Oxolan-3-yl)ethan-1-amine (CAS 770709-01-8): A primary amine where the ethylamine chain binds directly to the oxolane ring without an ether linkage .
Table 1: Key Identifiers of Related Amines
Structural variations critically influence reactivity. The methoxy bridge in CAS 883536-74-1 introduces steric hindrance and electronic effects distinct from the direct linkage in CAS 770709-01-8 .
Synthetic Pathways
Industrial Synthesis of 2-[(Oxolan-3-yl)methoxy]ethan-1-amine
Large-scale production typically employs continuous flow reactors to optimize safety and yield. The reaction sequence involves:
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Etherification: Reacting 3-hydroxymethyltetrahydrofuran with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) to form the methoxy bridge .
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Purification: Distillation under reduced pressure (60–80°C, 15 mmHg) achieves >95% purity.
Laboratory-Scale Synthesis of 2-(Oxolan-3-yl)ethan-1-amine
A two-step approach is common:
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Ring-Opening Amination: Treating 3-bromotetrahydrofuran with excess ethylenediamine in THF at 50°C for 12 hours .
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Catalytic Hydrogenation: Using Pd/C under H₂ (3 atm) to reduce intermediate imines to the primary amine .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
The methoxy derivative’s higher logP value (0.45 vs. 0.12) reflects increased hydrophobicity, making it more suitable for lipid membrane penetration in biological systems .
Reactivity and Functionalization
Both amines undergo characteristic reactions:
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Acylation: React with acetyl chloride in dichloromethane to form stable amides (yield: 85–92%) .
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Schiff Base Formation: Condense with aldehydes (e.g., benzaldehyde) under mild acidic conditions, producing imines for coordination chemistry .
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Oxidation: Treating with KMnO₄ in acetone selectively oxidizes the oxolane ring to γ-lactone derivatives (yield: 78%) .
Applications in Pharmaceutical Chemistry
Drug Intermediate Synthesis
CAS 883536-74-1 serves as a key building block in anticancer agent development:
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Coupling with pyrimidine carboxylic acids yields inhibitors of thymidylate synthase (IC₅₀ = 12 nM) .
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Structural analogs show promise as PARP-1 inhibitors for BRCA-mutant cancers .
Neuropharmacology
CAS 770709-01-8 derivatives exhibit dopamine receptor modulation:
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N-Methylation produces compounds with D₂ receptor binding affinity (Kᵢ = 34 nM) .
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Ethoxycarbonyl derivatives act as selective norepinephrine reuptake inhibitors (SNRIs) .
Industrial and Material Science Applications
Epoxy Resin Modifiers
Incorporating 2–5 wt% of CAS 883536-74-1 into bisphenol-A diglycidyl ether:
Ionic Liquid Synthesis
Quaternary ammonium salts derived from CAS 770709-01-8 demonstrate:
| Parameter | 2-[(Oxolan-3-yl)methoxy]ethan-1-amine | 2-(Oxolan-3-yl)ethan-1-amine |
|---|---|---|
| Flash Point | 98°C | 76°C |
| Skin Irritation | Category 2 | Category 3 |
| Eye Damage | Category 1 | Category 2 |
| Respiratory Hazards | H335 | H335 |
Both compounds require storage under inert gas (N₂/Ar) at 2–8°C to prevent oxidative degradation .
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